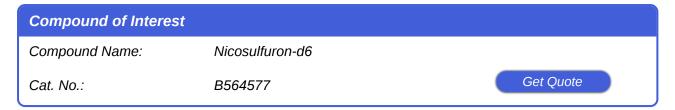


In-Depth Technical Guide to the Physical and Chemical Properties of Deuterated Nicosulfuron

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicosulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea family. It functions by inhibiting the plant enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids.[1][2][3][4][5] This inhibition leads to the cessation of cell division and eventual death of susceptible weeds.[5] Deuterated nicosulfuron, in which one or more hydrogen atoms are replaced by deuterium, is a valuable tool in metabolic studies, environmental fate analysis, and as an internal standard for quantitative analysis. This guide provides a comprehensive overview of the known physical and chemical properties of nicosulfuron and explores the anticipated properties of its deuterated analogue based on established principles of deuterium isotope effects.

While specific experimental data for deuterated nicosulfuron is limited in publicly available literature, this guide extrapolates its likely properties based on the extensive data available for nicosulfuron and the known effects of deuteration on molecular properties.

Table 1: Physical and Chemical Properties of Nicosulfuron and Expected Properties of Deuterated Nicosulfuron



Property	Nicosulfuron	Deuterated Nicosulfuron (Predicted)
IUPAC Name	2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide	Varies depending on the position of deuterium substitution (e.g., 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-di(methyl-d3)pyridine-3-carboxamide)
Chemical Formula	C15H18N6O6S	$C_{15}H_{(18-x)}D_xN_6O_6S$ (where x is the number of deuterium atoms)
Molecular Weight	410.41 g/mol [6]	Slightly higher than 410.41 g/mol , increasing by approximately 1.006 g/mol for each deuterium atom.
Melting Point	169-172 °C[7][8]	Potentially a slight change (increase or decrease) compared to nicosulfuron.
Boiling Point	719.10 °C[6]	Expected to be slightly higher than that of nicosulfuron.
Solubility (in water at 25°C)	pH 5: 407 mg/LpH 7: 7,100- 12,000 mg/LpH 9: 46,000 mg/L[3]	Expected to be very similar to nicosulfuron, with minor variations possible.
рКа	4.22[3]	A slight shift is possible due to the electronic effects of deuterium.
Appearance	White to light yellow crystalline solid[9]	Expected to be a white to light yellow crystalline solid.

Experimental Protocols



Synthesis of Nicosulfuron (and by extension, Deuterated Nicosulfuron)

The synthesis of nicosulfuron typically involves the reaction of 2-sulfonyl chloride-N,N-dimethylnicotinamide with 2-amino-4,6-dimethoxypyrimidine.[10] A general procedure is as follows:

- Preparation of the Sulfonyl Isocyanate Intermediate: 2-sulfonyl chloride-N,N-dimethylnicotinamide is reacted with a cyanate source (e.g., sodium cyanate) in an organic solvent in the presence of an organic base. This reaction is typically stirred at a controlled temperature (e.g., 10-50°C) for several hours to form the corresponding isocyanate.
- Condensation Reaction: 2-amino-4,6-dimethoxypyrimidine is then added to the reaction mixture. The condensation reaction is usually carried out at ambient temperature with stirring for a period of 0.5 to 5 hours to yield nicosulfuron.
- Purification: The final product can be purified by crystallization from a suitable solvent.

To synthesize a deuterated analogue, a deuterated starting material would be introduced at the appropriate step. For example, to deuterate the N,N-dimethyl groups, deuterated dimethylamine would be used in the initial synthesis of the nicotinamide moiety.

Analytical Methodology for Nicosulfuron (and Deuterated Nicosulfuron)

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive method for the determination of nicosulfuron residues in various matrices like soil and water.

- Sample Preparation:
 - Soil: Extraction with a suitable solvent mixture (e.g., acetonitrile/water), followed by a cleanup step using solid-phase extraction (SPE).
 - Water: Acidification of the sample followed by SPE for concentration and cleanup.

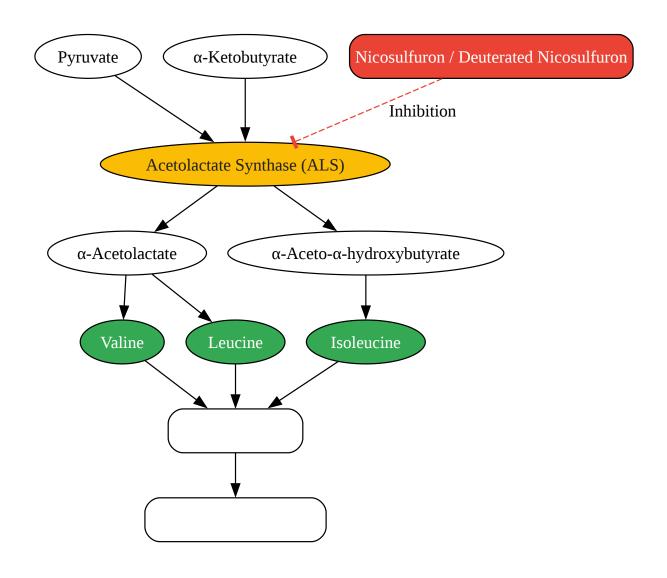


- HPLC Separation: A C18 or similar reversed-phase column is typically used with a gradient elution of mobile phases such as acetonitrile and water (often with additives like formic acid or ammonium formate to improve peak shape and ionization).
- MS/MS Detection: Electrospray ionization (ESI) in positive ion mode is commonly employed.
 Multiple reaction monitoring (MRM) is used for quantification, selecting specific precursor-to-product ion transitions for both nicosulfuron and its deuterated internal standard. The use of a deuterated internal standard is crucial for accurate quantification as it compensates for matrix effects and variations in instrument response.[4]

Signaling and Degradation Pathways Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The primary mode of action of nicosulfuron is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is the first and rate-limiting step in the biosynthetic pathway of the essential branched-chain amino acids: valine, leucine, and isoleucine.[1][4]





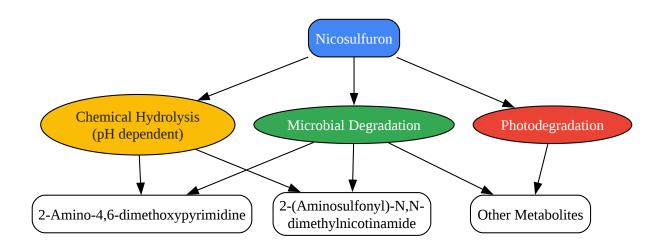
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The inhibition of ALS by nicosulfuron leads to a deficiency in these vital amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of the susceptible plant.[1] The mechanism of action for deuterated nicosulfuron is expected to be identical, as deuteration does not typically alter the fundamental biochemical interactions of a molecule with its target enzyme.

Degradation Pathways of Nicosulfuron

Nicosulfuron can be degraded in the environment through several pathways, including chemical hydrolysis and microbial degradation.[11] The stability of nicosulfuron is pH-dependent, with hydrolysis being more rapid under acidic conditions.[3]



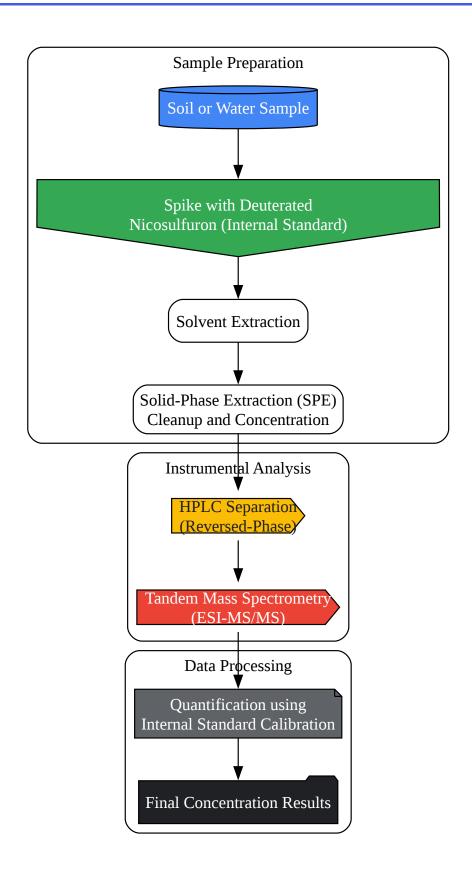


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The primary degradation products from the cleavage of the sulfonylurea bridge are 2-(aminosulfonyl)-N,N-dimethylnicotinamide and 2-amino-4,6-dimethoxypyrimidine.[12] The rate of degradation of deuterated nicosulfuron may be slightly different due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, potentially leading to slower metabolism at deuterated sites.[8]

Experimental Workflow for Analysis





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Conclusion

Deuterated nicosulfuron serves as an indispensable tool for researchers in the fields of environmental science, analytical chemistry, and drug metabolism. While specific physical and chemical data for deuterated nicosulfuron are not extensively documented, its properties can be reasonably predicted based on the well-characterized nature of nicosulfuron and the established principles of deuterium isotope effects. The methodologies for synthesis and analysis are direct extensions of those used for the parent compound, with the key adaptation being the incorporation of deuterated reagents and the use of mass spectrometry for detection and quantification. This guide provides a foundational understanding for professionals working with or developing methods for deuterated nicosulfuron.

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